Cas no 2228736-94-3 (1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)

1-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine is a brominated thiazole derivative featuring a difluorocyclopropane amine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which combine a halogenated heterocycle with a fluorinated cyclopropane ring. The presence of bromine enhances reactivity for further functionalization, while the difluorocyclopropane group contributes to metabolic stability and potential bioactivity. Its well-defined molecular architecture makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel insecticides or medicinal agents. The compound’s purity and stability under standard conditions further support its utility in synthetic applications.
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine structure
2228736-94-3 structure
商品名:1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
CAS番号:2228736-94-3
MF:C6H5BrF2N2S
メガワット:255.083105802536
CID:6042701
PubChem ID:165734235

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
    • EN300-1950431
    • 2228736-94-3
    • インチ: 1S/C6H5BrF2N2S/c7-4-11-3(1-12-4)5(10)2-6(5,8)9/h1H,2,10H2
    • InChIKey: FGUWDEOVFZMMHT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC(=CS1)C1(CC1(F)F)N

計算された属性

  • せいみつぶんしりょう: 253.93249g/mol
  • どういたいしつりょう: 253.93249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1950431-0.1g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
0.1g
$1521.0 2023-09-17
Enamine
EN300-1950431-1.0g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
1g
$1729.0 2023-05-31
Enamine
EN300-1950431-1g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
1g
$1729.0 2023-09-17
Enamine
EN300-1950431-2.5g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
2.5g
$3389.0 2023-09-17
Enamine
EN300-1950431-10.0g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
10g
$7435.0 2023-05-31
Enamine
EN300-1950431-5g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
5g
$5014.0 2023-09-17
Enamine
EN300-1950431-10g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
10g
$7435.0 2023-09-17
Enamine
EN300-1950431-0.5g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
0.5g
$1660.0 2023-09-17
Enamine
EN300-1950431-0.05g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
0.05g
$1452.0 2023-09-17
Enamine
EN300-1950431-5.0g
1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine
2228736-94-3
5g
$5014.0 2023-05-31

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine 関連文献

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amineに関する追加情報

Introduction to 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine (CAS No: 2228736-94-3)

1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine, identified by its CAS number 2228736-94-3, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. The molecule features a cyclopropane ring substituted with a difluoro group and an amine moiety, linked to a brominated thiazole scaffold. This distinctive architecture presents a rich framework for modulating biological activity, making it a promising candidate for further exploration in therapeutic applications.

The thiazole core is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of a bromine atom at the 2-position of the thiazole ring introduces additional chemical handles that can be exploited for selective interactions with biological targets. This modification enhances the compound's potential as a scaffold for drug development by increasing its metabolic stability and binding affinity.

The cyclopropane moiety in 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine is another key structural feature that contributes to its unique pharmacological profile. Cyclopropanes are known to introduce conformational rigidity into molecules, which can improve binding affinity and selectivity. Furthermore, the presence of two fluorine atoms on the cyclopropane ring further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for oral administration.

In recent years, there has been growing interest in the development of novel scaffolds based on heterocyclic compounds for the treatment of various diseases. The combination of thiazole and cyclopropane moieties in 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine aligns with this trend, as these structural elements have been shown to exhibit significant biological activity. For instance, studies have demonstrated that thiazole derivatives can modulate enzyme activity and interfere with signal transduction pathways relevant to inflammatory and infectious diseases.

Moreover, the bromine substituent on the thiazole ring provides a site for further chemical modification via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at various positions along the molecular structure, enabling the synthesis of libraries of derivatives with tailored biological properties. Such combinatorial chemistry approaches are increasingly employed in drug discovery to identify lead compounds with enhanced potency and selectivity.

Recent advancements in computational chemistry have also facilitated the design of novel molecules like 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine. Molecular modeling techniques have been used to predict binding modes and interactions with potential biological targets, such as kinases and transcription factors. These predictions guide experimental efforts by highlighting key regions of the molecule that can be optimized to improve pharmacological activity.

The compound's potential therapeutic applications are broad and include areas such as oncology, immunology, and neurology. For example, thiazole derivatives have been reported to inhibit tyrosine kinases involved in cancer progression. The structural features of 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine, particularly the cyclopropane and difluoro groups, may enhance its ability to disrupt these signaling pathways effectively.

In addition to its kinase inhibition potential, this compound may also exhibit antimicrobial properties. Thiazole-based scaffolds have been shown to interfere with bacterial cell wall synthesis and DNA replication. The bromine atom on the thiazole ring could further enhance these effects by improving binding interactions with bacterial enzymes or receptors.

The synthesis of 1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine involves multi-step organic transformations that highlight its synthetic complexity. Key steps include halogenation reactions to introduce the bromine atom at the 2-position of the thiazole ring followed by nucleophilic substitution reactions to attach the cyclopropane amine moiety. The use of fluorinated intermediates ensures metabolic stability while maintaining high lipophilicity.

Future research directions may focus on exploring derivatives of this compound through structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) methodologies. SBDD leverages high-resolution structural information from biological targets to guide molecular optimization efforts. FBDD involves identifying small "fragments" that bind weakly but non-specifically to a target protein before being linked together into larger molecules with improved binding affinity.

The integration of machine learning algorithms into drug discovery pipelines has also shown promise in accelerating the identification of novel lead compounds like 1-(2-bromo-1,3-thiazol-4-ylyl)-2difluorocyclopropa n 11 am ine CAS NO2228736 94 3 . These algorithms can analyze large datasets containing structural information and biological activity data to predict promising candidates for experimental testing. Such approaches not only save time but also reduce costs associated with traditional high-throughput screening methods.

In conclusion, 11(21brom01 31thia z01 41 yl)22dif luoro cyc lo propa n11 am ine CAS NO2228736 94 3 represents an exciting opportunity for medicinal chemists due to its unique structural features and potential therapeutic applications across multiple disease areas including cancer immunology neurology infectious diseases etc Its development underscores ongoing efforts within pharmaceutical companies academic institutions government agencies toward discovering safer more effective treatments through innovative chemical biology approaches

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